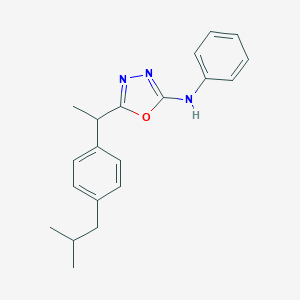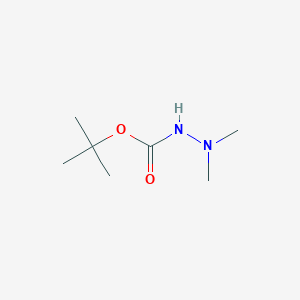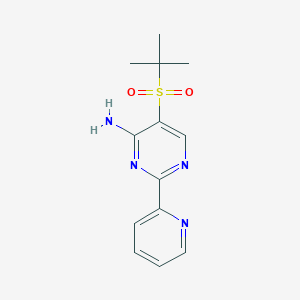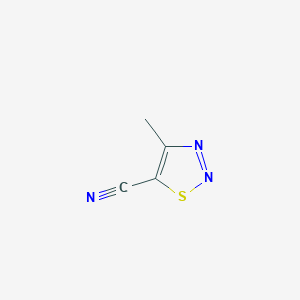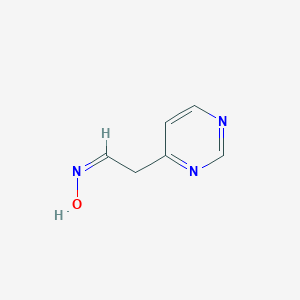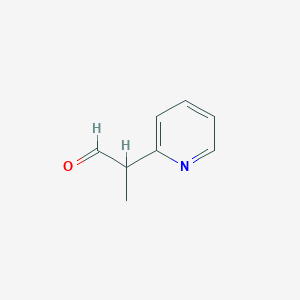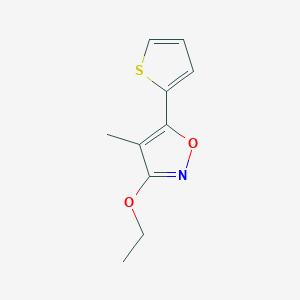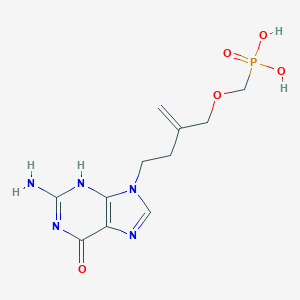![molecular formula C8H12N4O B066087 N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide CAS No. 160205-16-3](/img/structure/B66087.png)
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide, also known as DT-010, is a novel compound with potential applications in scientific research. This compound has been synthesized using a variety of methods and has been found to have a unique mechanism of action. In
Mecanismo De Acción
The exact mechanism of action of N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide is not fully understood, but it is thought to act on the GABAergic system. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and may contribute to its anxiolytic and antidepressant effects. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its neuroprotective effects in neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, as well as inhibit the activity of acetylcholinesterase. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons. N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, as well as neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has several advantages for lab experiments. It is a relatively easy compound to synthesize, and its mechanism of action and physiological effects have been well-studied. It has potential applications in a variety of fields, particularly in neuroscience research. However, there are also some limitations to using N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide in lab experiments. Its effects may vary depending on the species and strain of animal used, and more research is needed to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand its neuroprotective effects and to determine its potential as a therapeutic agent. Another area of interest is its anxiolytic and antidepressant effects, and its potential as a treatment for anxiety and depression. Finally, more research is needed to fully understand the mechanism of action of N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide and its effects on the GABAergic system and acetylcholinesterase.
Métodos De Síntesis
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyrazole with ethyl isocyanate, followed by treatment with hydrazine hydrate. Another method involves the reaction of 3,5-dimethylpyrazole with ethyl isocyanate, followed by treatment with thiosemicarbazide. The yield of N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide using these methods is typically around 50-70%.
Aplicaciones Científicas De Investigación
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
Número CAS |
160205-16-3 |
|---|---|
Nombre del producto |
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide |
Fórmula molecular |
C8H12N4O |
Peso molecular |
180.21 g/mol |
Nombre IUPAC |
N,3-dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-5-10-11-7-4-3-6(12(5)7)8(13)9-2/h6H,3-4H2,1-2H3,(H,9,13) |
Clave InChI |
OILWXMIIXSYHFO-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C(CC2)C(=O)NC |
SMILES canónico |
CC1=NN=C2N1C(CC2)C(=O)NC |
Sinónimos |
5H-Pyrrolo[2,1-c]-1,2,4-triazole-5-carboxamide,6,7-dihydro-N,3-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



